Leukotriene A4-d5 methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

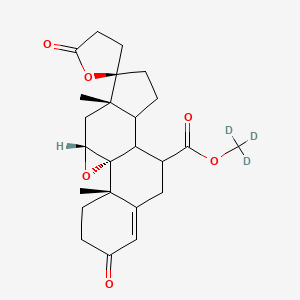

Leukotriene A4-d5 (LTA4-d5) methyl ester contains four deuterium atoms at the 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of LTA4 methyl ester by GC- or LC-mass spectrometry. LTA4 is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by 5-lipoxygenase (5-LO), which exhibits both lipoxygenase and LTA4 synthase activities. LTA4 is rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively. LTA4, from leukocytes, is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells. Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis. LTA4 as a free acid is highly unstable. The methyl ester is stable and can be readily hydrolyzed to the free acid as needed.

Scientific Research Applications

Enzymatic Conversion and Biological Activity

Leukotriene A4 (LTA4) methyl ester plays a crucial role in enzymatic processes, particularly in its conversion to other leukotrienes. For instance, it is a substrate for the synthesis of leukotriene B4 (LTB4) via epoxide hydrolase activity. This conversion is significant in the context of cell signaling and inflammatory responses (Maycock et al., 1982).

Hydrolysis and Stability Studies

Research has shown that the hydrolysis of LTA4 methyl ester to LTA4 can be influenced by the solvent used, such as methanol or acetone. This process affects the amount of LTA4 produced and its subsequent stability, which is crucial for understanding its biological activities (Carrier et al., 1988).

Isolation and Structural Analysis

LTA4 methyl ester has been instrumental in isolating and analyzing LTA4 from human polymorphonuclear leukocytes. Techniques developed for esterification and extraction of LTA4 as the methyl ester have been crucial for understanding its structure and function in biological systems (Rådmark et al., 1980).

Synthesis and Analytical Techniques

The synthesis of labeled LTA4 and its methyl esters, such as for tritiated variants, has provided tools for studying the metabolism and identification of leukotrienes. These synthetic approaches have implications for understanding the biochemical pathways involving leukotrienes and their role in various physiological processes (Shevchenko et al., 1999).

Leukotriene C4 Synthase and Inhibition Studies

LTA4 methyl ester is also used in studies focusing on leukotriene C4 synthase, an enzyme responsible for the biosynthesis of cysteinyl leukotrienes. This enzyme plays a significant role in inflammatory and allergic responses, and the study of its interaction with LTA4 methyl ester helps in understanding these physiological processes (Kanaoka et al., 2001).

properties

Molecular Formula |

C21H27D5O3 |

|---|---|

Molecular Weight |

337.5 |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2 |

InChI Key |

WTKAVFHPLJFCMZ-RIVYOXCQSA-N |

SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=CC/C=CC=CC=C[C@H]1[C@@H](O1)CCCC(OC)=O |

synonyms |

LTA4-d5 methyl ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)

![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)

![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)